molecular formula C15H23NO2 B14369323 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol CAS No. 90747-14-1

4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol

Cat. No.: B14369323
CAS No.: 90747-14-1
M. Wt: 249.35 g/mol
InChI Key: QBBFZLONWOIINJ-UHFFFAOYSA-N
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Description

4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is an organic compound with the molecular formula C26H42N4O2 . This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzene ring substituted with two hydroxyl groups. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol typically involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the piperidine ring with the desired methyl substitutions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound acts as a stable radical, facilitating oxidation reactions by transferring electrons to the target molecules . This property makes it valuable in catalytic processes and as an oxidizing agent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is unique due to its dual functionality, combining the stability of the piperidine ring with the reactivity of the hydroxyl groups on the benzene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

90747-14-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-diol

InChI

InChI=1S/C15H23NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-7,10,16-18H,8-9H2,1-4H3

InChI Key

QBBFZLONWOIINJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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